1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone
Description
1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone is an organic compound that features a biphenyl core structure with an ethoxyaniline and a propanone group
Properties
IUPAC Name |
3-(4-ethoxyanilino)-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-26-22-14-12-21(13-15-22)24-17-16-23(25)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-15,24H,2,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJPLOXDGPYLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279672-29-6 | |
| Record name | 1-(1,1'-BIPHENYL)-4-YL-3-(4-ETHOXYANILINO)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of biphenyl using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nucleophilic Substitution: The acylated biphenyl undergoes nucleophilic substitution with 4-ethoxyaniline to form the desired product.
Industrial production methods may involve similar steps but are optimized for scalability and cost-effectiveness, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common reagents and conditions for these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major products formed from these reactions depend on the specific conditions and reagents used but can include various functionalized biphenyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone serves as a building block for synthesizing more complex molecules. Its biphenyl structure allows for diverse functionalization, making it valuable in the development of novel compounds.
Biology
This compound has shown promise in various biological applications:
-
Anticancer Research : Studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been tested for its effects on cancer cell lines, demonstrating potential cytotoxic activity.
- Case Study: In vitro studies on breast cancer cell lines showed a significant reduction in cell viability when treated with this compound at specific concentrations.
- Biochemical Probes : It can be utilized as a probe in biochemical assays to study enzyme interactions and signal transduction pathways.
Industry
In industrial applications, this compound is used in the production of advanced materials such as:
- Polymers : Its unique chemical properties make it suitable for creating high-performance polymers.
- Liquid Crystals : The structural characteristics of this compound contribute to its use in liquid crystal displays (LCDs), enhancing their performance.
Mechanism of Action
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl-4-carboxylic acid: Known for its use in organic synthesis and as an intermediate in pharmaceuticals.
4’-Fluoro-1,1’-biphenyl-4-carboxylic acid: Studied for its potential as an anti-inflammatory agent.
N’-(1-([1,1’-biphenyl]-4-yl)ethylidene)-2-cyanoacetohydrazide: Investigated for its antitumor and antimicrobial activities.
The uniqueness of 1-[1,1’-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its therapeutic potential.
The compound is characterized by a biphenyl structure with an ethoxyanilino group and a propanone moiety. Its molecular formula is CHNO\ and it has a molecular weight of approximately 295.38 g/mol.
The biological activity of 1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone primarily involves interactions with various cellular pathways:
- Protein Kinase Inhibition : The compound has been shown to inhibit specific protein kinases that are implicated in cancer cell proliferation. This inhibition can lead to reduced cell growth and increased apoptosis in tumor cells.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
Anticancer Activity
Research indicates that 1-[1,1'-Biphenyl]-4-yl-3-(4-ethoxyanilino)-1-propanone demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Inhibition of proliferation |
| A549 (Lung Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |
Case Studies
Several case studies have explored the efficacy of this compound:
- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis such as cleaved caspase-3 and PARP .
- A549 Lung Cancer Model : In vivo experiments using A549 xenografts in mice demonstrated tumor growth inhibition when treated with the compound, suggesting its potential as a therapeutic agent against lung cancer .
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound modulates the expression of genes related to cell cycle regulation and apoptosis, indicating its multifaceted role in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
